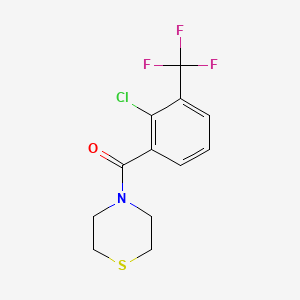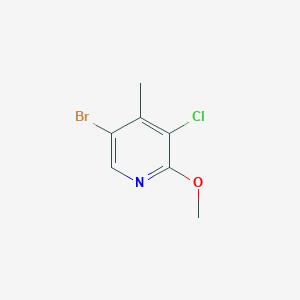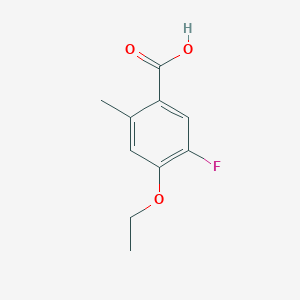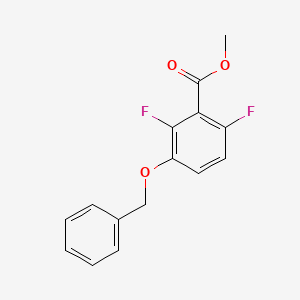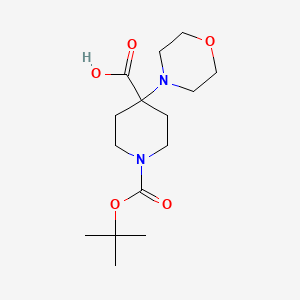
Bis(2,6-dimethoxyphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethoxyphenyl)phosphane typically involves the reaction of 2,6-dimethoxyphenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C8H9OLi+PCl3→(C8H9O)2PCl+2LiCl
The intermediate product, bis(2,6-dimethoxyphenyl)phosphine chloride, is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,6-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,6-dimethoxyphenyl)phosphane is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis, including cross-coupling reactions and polymerization processes.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which bis(2,6-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can enhance the catalytic activity of the metal, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Tris(2,6-dimethoxyphenyl)phosphine: Another organophosphorus compound with three 2,6-dimethoxyphenyl groups.
Bis(2,6-dimethoxyphenyl)phenylphosphine: Contains one phenyl group in addition to two 2,6-dimethoxyphenyl groups.
(2,6-Dimethoxyphenyl)diphenylphosphine: Contains two phenyl groups and one 2,6-dimethoxyphenyl group.
Uniqueness: Bis(2,6-dimethoxyphenyl)phosphane is unique due to its specific electronic and steric properties, which make it an effective ligand in catalysis. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds, providing unique advantages in various chemical processes.
Propiedades
Número CAS |
126590-37-2 |
|---|---|
Fórmula molecular |
C16H19O4P |
Peso molecular |
306.29 g/mol |
Nombre IUPAC |
bis(2,6-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C16H19O4P/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10,21H,1-4H3 |
Clave InChI |
CCUNYSDKTSOMSZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)PC2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


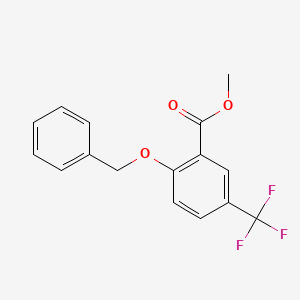
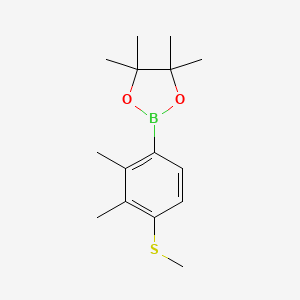
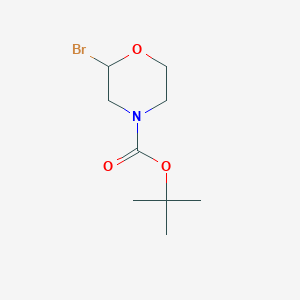
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
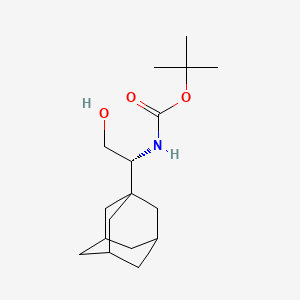
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
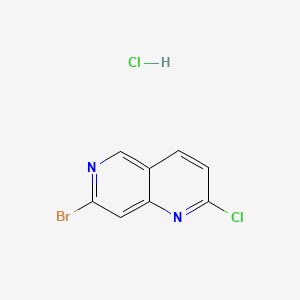
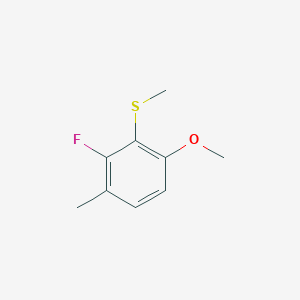
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
